![molecular formula C25H16Cl2O3S B11969423 (4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone CAS No. 201990-41-2](/img/structure/B11969423.png)
(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is a complex organic compound characterized by the presence of multiple aromatic rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone typically involves multi-step organic reactions. One common method includes the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further reactions to introduce the sulfonyl and biphenyl groups . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonation and coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions between sulfonyl-containing molecules and biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple aromatic rings and sulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used in the production of high-performance polymers and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the biphenyl group.
4,4’-Dichlorobenzophenone: Contains two chlorophenyl groups but differs in the positioning of the sulfonyl group.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar aromatic structure but contains a hydroxyl group instead of a sulfonyl group.
Uniqueness
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is unique due to the combination of its sulfonyl and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
201990-41-2 |
|---|---|
Molecular Formula |
C25H16Cl2O3S |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]methanone |
InChI |
InChI=1S/C25H16Cl2O3S/c26-21-9-5-20(6-10-21)25(28)19-3-1-17(2-4-19)18-7-13-23(14-8-18)31(29,30)24-15-11-22(27)12-16-24/h1-16H |
InChI Key |
JOQMNOKCVNLKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
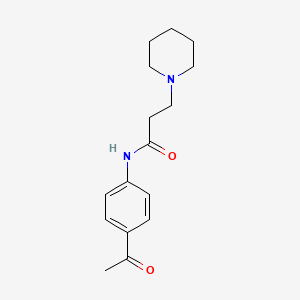
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)

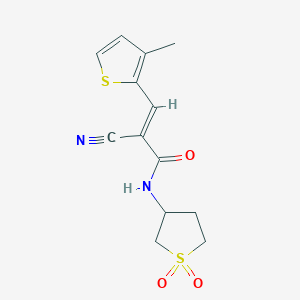
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

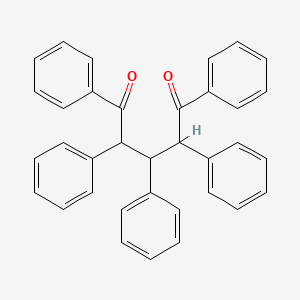
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
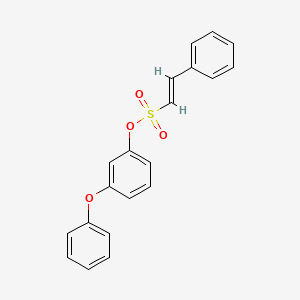
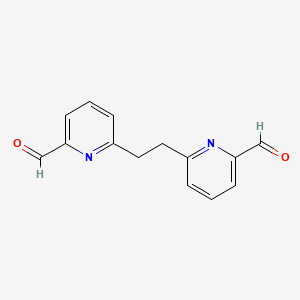
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
